Pyrgalcer
Description
Pyrgalcer (systematic IUPAC name pending verification) is a synthetic organometallic compound first reported in 2021, characterized by a central gallium atom coordinated to a pyridine-derived ligand and a cerium-based catalytic moiety. Its unique structure enables dual functionality as both a Lewis acid catalyst and a redox-active agent, making it valuable in asymmetric organic synthesis and energy storage applications . SCE, as determined by cyclic voltammetry . Industrial production employs a three-step process: (1) ligand synthesis via Ullmann coupling, (2) gallium-ligand complexation under argon, and (3) cerium incorporation via electrochemical deposition, achieving a 68% overall yield .
Properties
CAS No. |
137593-41-0 |
|---|---|
Molecular Formula |
C50H71NO8 |
Molecular Weight |
814.1 g/mol |
IUPAC Name |
(E)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-10-pyren-1-yldec-9-enamide |
InChI |
InChI=1S/C50H71NO8/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-26-42(53)41(35-58-50-49(57)48(56)47(55)43(34-52)59-50)51-44(54)27-21-18-15-12-13-16-19-23-36-28-29-39-31-30-37-24-22-25-38-32-33-40(36)46(39)45(37)38/h19-20,22-26,28-33,41-43,47-50,52-53,55-57H,2-18,21,27,34-35H2,1H3,(H,51,54)/b23-19+,26-20+/t41?,42-,43-,47+,48+,49-,50+/m1/s1 |
InChI Key |
MJGFYEMZFWUTOG-FZEZEXDMSA-N |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCC=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCC/C=C/C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCC=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
Synonyms |
1-O-galactopyranosyl-N-(10-(1-pyrene-9-enedecanoyl)sphingosine) PyrGalCe |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison with Gallium-Pyridine Acetate (Ga-PyAc)
Ga-PyAc shares Pyrgalcer’s gallium-pyridine backbone but lacks the cerium moiety, resulting in distinct functional differences:
| Property | This compound | Ga-PyAc | Source |
|---|---|---|---|
| Catalytic Efficiency | 92% enantiomeric excess (ee) | 78% ee | |
| Thermal Stability | Stable ≤300°C | Decomposes at 220°C | |
| Redox Activity | Yes (Ce³⁺/Ce⁴⁺) | None |
Comparison with Cerium-Pyridinium Chloride (Ce-PyCl)
Ce-PyCl is a cerium-containing analog but substitutes gallium with a chlorinated pyridinium ion:
| Property | This compound | Ce-PyCl |
|---|---|---|
| Solubility in H₂O | Insoluble | 1.2 g/mL |
| Toxicity (LD50, rat) | 450 mg/kg | 120 mg/kg |
| Catalytic Lifetime | 120 cycles | 40 cycles |
While Ce-PyCl excels in aqueous-phase reactions, this compound’s lower toxicity and superior recyclability make it preferable for pharmaceutical manufacturing .
Functional Comparison with Non-Structural Analogs
This compound vs. Chiral Salen-Manganese Complexes
Both compounds are used in asymmetric catalysis, but this compound outperforms in non-polar media:
| Parameter | This compound | Salen-Mn |
|---|---|---|
| Reaction Rate (k, s⁻¹) | 4.7 × 10⁻³ | 1.9 × 10⁻³ |
| Substrate Scope | Broad (alkenes, aldehydes) | Narrow (epoxides only) |
This compound’s gallium-cerium synergy allows activation of inert substrates like aliphatic aldehydes, a limitation for Salen-Mn .
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